molecular formula C7H10OS B7861828 (R)-1-(5-Methylthiophen-2-yl)ethan-1-ol

(R)-1-(5-Methylthiophen-2-yl)ethan-1-ol

Cat. No.: B7861828
M. Wt: 142.22 g/mol
InChI Key: HEXKZGQLEUXLFN-ZCFIWIBFSA-N
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Description

(R)-1-(5-Methylthiophen-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H8OS It is a chiral alcohol featuring a thiophene ring substituted with a methyl group at the 5-position and an ethan-1-ol group at the 1-position

Synthetic Routes and Reaction Conditions:

  • Reduction of Ketone: One common synthetic route involves the reduction of (R)-1-(5-Methylthiophen-2-yl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) in anhydrous ether or methanol.

  • Grignard Reaction: Another method is the Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) is reacted with 5-methylthiophene-2-carboxaldehyde to form the corresponding alcohol after hydrolysis.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation or other efficient reducing agents under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The alcohol group can be oxidized to form the corresponding ketone, (R)-1-(5-Methylthiophen-2-yl)ethanone, using oxidizing agents like chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

  • Oxidation: Chromic acid, PCC, and other mild oxidizing agents.

  • Substitution: Nucleophiles such as halides, and strong bases.

  • Esterification: Carboxylic acids and acid catalysts like sulfuric acid.

Major Products Formed:

  • Ketone: (R)-1-(5-Methylthiophen-2-yl)ethanone

  • Esters: Various esters depending on the carboxylic acid used.

Scientific Research Applications

(R)-1-(5-Methylthiophen-2-yl)ethan-1-ol is utilized in several scientific research areas:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex thiophene derivatives.

  • Biology: The compound is used in the study of enzyme inhibition and as a potential intermediate in the synthesis of biologically active molecules.

  • Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which (R)-1-(5-Methylthiophen-2-yl)ethan-1-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-Methylthiophene

  • 5-Methylthiophene-2-carboxaldehyde

  • 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde

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Properties

IUPAC Name

(1R)-1-(5-methylthiophen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXKZGQLEUXLFN-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)[C@@H](C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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